Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Description
Properties
CAS No. |
56894-58-7 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)13-10-6-5-9-12(13)15-18-17-14(21-15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
FSFRXZSKCNNFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Substituted Benzoic Acid
- Method: Fischer esterification is commonly employed, where 2-substituted benzoic acid is refluxed with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid).
- Outcome: Formation of methyl 2-substituted benzoate.
- Notes: Reaction monitoring is done by thin layer chromatography (TLC) to ensure completion.
Formation of Benzohydrazide
- Method: The methyl ester is reacted with hydrazine hydrate under reflux conditions in ethanol to yield the corresponding benzohydrazide.
- Reaction Conditions: Typically reflux for several hours (e.g., 6–12 h).
- Characterization: The hydrazide intermediate shows characteristic IR bands for –NH and –NH2 groups and distinctive NMR signals (e.g., –NH proton around 9–10 ppm).
Cyclization to 1,3,4-Oxadiazole Ring
- Cyclodehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA) are used to promote cyclization of the benzohydrazide to the 1,3,4-oxadiazole ring.
- Procedure: The benzohydrazide is refluxed with the cyclodehydrating agent for 6–8 hours.
- Workup: The reaction mixture is cooled, poured onto ice, neutralized with sodium bicarbonate, and the product is isolated by filtration and recrystallization.
- Outcome: Formation of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate.
Representative Synthetic Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-Substituted benzoic acid + MeOH + H2SO4 (reflux) | Methyl 2-substituted benzoate | Fischer esterification |
| 2 | Methyl ester + Hydrazine hydrate (EtOH, reflux) | Benzohydrazide | Intermediate for cyclization |
| 3 | Benzohydrazide + POCl3 (reflux) | This compound | Cyclodehydration to oxadiazole ring |
Detailed Research Findings and Variations
- Alternative Cyclization Agents: Besides POCl3, thionyl chloride and polyphosphoric acid have been used effectively for cyclization, with reaction times ranging from 4 to 8 hours depending on conditions.
- Hydrazide Formation: Hydrazine hydrate is used in excess to ensure complete conversion of esters to hydrazides, with reaction monitoring by TLC and IR spectroscopy.
- Phenyl Substituent Introduction: The phenyl group can be introduced by starting with benzoyl hydrazides or by reacting hydrazides with aromatic aldehydes followed by oxidative cyclization.
- Purification: Final products are purified by recrystallization from methanol or ethanol, and characterized by melting point, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure.
Spectroscopic Characterization (Summary)
| Technique | Key Observations for this compound |
|---|---|
| IR | Characteristic C=O ester stretch (~1735 cm⁻¹), C=N stretch of oxadiazole (~1600 cm⁻¹) |
| 1H NMR | Aromatic protons (7.0–8.5 ppm), methyl ester singlet (~3.8 ppm) |
| 13C NMR | Ester carbonyl (~165–170 ppm), oxadiazole carbons (~150–160 ppm) |
| MS | Molecular ion peak consistent with molecular weight |
Summary Table of Preparation Methods from Literature
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydroxyl or amine derivatives.
Scientific Research Applications
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds share the 1,3,4-oxadiazole scaffold but differ in substituents and functional groups:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in compound 6d ) increase melting points (295–296°C) due to enhanced crystallinity.
- Extended conjugation (e.g., compound 3s ) improves thermal stability and optical properties.
- Polar substituents (e.g., methylthio in 5a-1 ) enhance solubility and bioavailability.
Physicochemical Properties
*Inferred from analogous ester 6g .
Biological Activity
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate, with the CAS number 56894-61-2, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, synthesis, and the biological assays that highlight its potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O4 |
| Molecular Weight | 322.315 g/mol |
| LogP | 2.959 |
| PSA | 77.75 Ų |
The compound features a benzoate moiety linked to a phenyl-substituted oxadiazole ring, which is significant for its biological activity due to the electron-withdrawing nature of the oxadiazole group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with oxadiazole precursors. The method often includes steps such as:
- Formation of the oxadiazole ring through cyclization reactions.
- Esterification of the carboxylic acid group with methanol or methylating agents.
These synthetic routes can vary based on desired yields and purity levels.
Antimicrobial Activity
This compound has shown promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae
In vitro assays have reported Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity compared to standard antibiotics like gentamicin. For instance, one study observed that at concentrations ranging from 50 to 200 μg/mL, the compound exhibited zones of inhibition against tested pathogens .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), this compound displayed notable cytotoxic effects. The IC50 values were comparable to established chemotherapeutics like doxorubicin .
Structure-Biological Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Ring : This five-membered heterocycle is known for its ability to participate in hydrogen bonding and π–π interactions, enhancing its interaction with biological targets.
- Phenyl Substitution : The presence of a phenyl group can increase lipophilicity and improve membrane permeability, facilitating better bioavailability.
Case Studies
A notable study evaluated various derivatives of oxadiazole compounds for their antibacterial and anticancer activities. This compound was among those tested and showed superior activity against both bacterial strains and cancer cell lines compared to other synthesized analogs .
Q & A
Q. What methodologies profile in vitro toxicity and selectivity for cancer cell lines?
- Methodological Answer : Perform MTT assays on HCT-15, HeLa, and A549 cells. Calculate IC₅₀ values and compare with normal cell lines (e.g., HEK293). Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation. Validate selectivity via proteomic profiling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
